
4-(Sec-butyl)-2'-hydroxy-4'-nitrobenzenesulfonanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide typically involves multiple steps, including nitration, sulfonation, and coupling reactions. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. The final step involves coupling the sulfonated and nitrated benzene derivative with a secondary butyl group and an aniline derivative under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in binding interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butyl-3-iodoheptane
- 4-sec-Butylaniline
- 4-(4-benzyloxy)phenyl derivatives
Uniqueness
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide is unique due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
38880-69-2 |
|---|---|
Molekularformel |
C16H18N2O5S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-butan-2-yl-N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c1-3-11(2)12-4-7-14(8-5-12)24(22,23)17-15-9-6-13(18(20)21)10-16(15)19/h4-11,17,19H,3H2,1-2H3 |
InChI-Schlüssel |
UWUQYSUSGIUBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


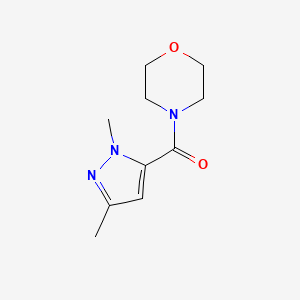
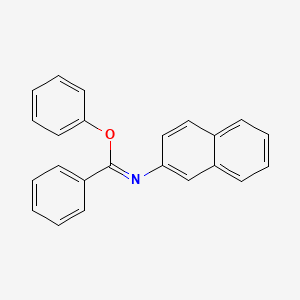
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)



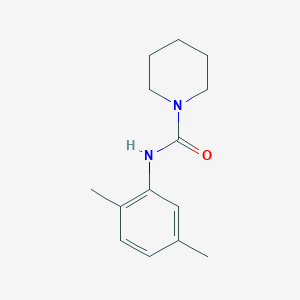
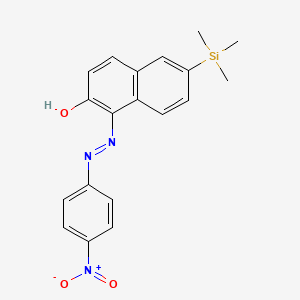
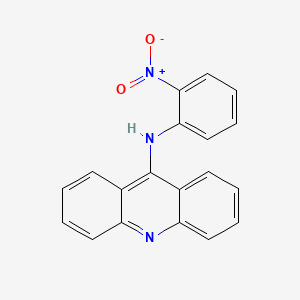

![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)


![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
